9,9-Dimethyl-2-phenyl-9H-fluorene

Catalog No.
S8542277
CAS No.
174753-91-4
M.F
C21H18
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-Dimethyl-2-phenyl-9H-fluorene

CAS Number

174753-91-4

Product Name

9,9-Dimethyl-2-phenyl-9H-fluorene

IUPAC Name

9,9-dimethyl-2-phenylfluorene

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C21H18/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)15-8-4-3-5-9-15/h3-14H,1-2H3

InChI Key

REEQYOKOKNXMAG-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC=C4)C

9,9-Dimethyl-2-phenyl-9H-fluorene is an organic compound characterized by the molecular formula C21H18. This compound features a fluorene backbone with two methyl groups at the 9th position and a phenyl group at the 2nd position. Its unique structure contributes to its distinct chemical properties and potential applications in various fields, including materials science and organic electronics.

  • Oxidation: The methyl groups can be oxidized to form corresponding carbonyl compounds.
  • Reduction: The compound can undergo reduction reactions, potentially converting it to other derivatives of fluorene.
  • Substitution: The phenyl group may be involved in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction. Substitution reactions often utilize electrophiles such as bromine or chlorinating agents.

The synthesis of 9,9-Dimethyl-2-phenyl-9H-fluorene typically involves several key steps:

  • Starting Material: The synthesis begins with fluorene as the base structure.
  • Methylation: Methyl groups are introduced at the 9th position through methylation reactions, often using reagents like dimethyl sulfate or methyl iodide.
  • Phenylation: A phenyl group is then added at the 2nd position via Friedel-Crafts acylation or other aromatic substitution methods.

These synthetic routes can be optimized for yield and purity through careful control of reaction conditions and purification techniques such as recrystallization or column chromatography.

9,9-Dimethyl-2-phenyl-9H-fluorene has several notable applications:

  • Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable electronic properties.
  • Material Science: The compound serves as a precursor for synthesizing various polymers and materials with specific optical and electronic characteristics.
  • Research: It is utilized as a model compound in studies related to photophysics and photochemistry.

Interaction studies involving 9,9-Dimethyl-2-phenyl-9H-fluorene focus on its behavior in various chemical environments. For example, its interactions with metal ions or other organic compounds can reveal insights into its reactivity and potential uses in catalysis or as ligands in coordination chemistry. Additionally, studies on its photophysical properties help understand how it behaves under light exposure, which is crucial for applications in optoelectronics.

Several compounds share structural similarities with 9,9-Dimethyl-2-phenyl-9H-fluorene. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
9,9-DimethylfluoreneNo phenyl group; only methyl substitutionsSimpler structure, less steric hindrance
2-PhenylfluoreneContains a phenyl group but lacks methyl substitutionsDifferent positions of substituents affect reactivity
9,10-Dihydro-2-phenylnaphthaleneNaphthalene core instead of fluoreneDifferent conjugation pattern affecting properties
4-Methyl-4'-phenylbiphenylBiphenyl structure with methyl and phenyl groupsGreater planar structure influences electronic properties

Uniqueness

The uniqueness of 9,9-Dimethyl-2-phenyl-9H-fluorene lies in its combination of both methyl and phenyl substitutions on the fluorene framework. This specific arrangement enhances its stability and reactivity compared to similar compounds, making it particularly valuable in applications requiring precise electronic characteristics and chemical behavior.

Palladium-Catalyzed C–H Activation Strategies

Palladium-catalyzed C–H activation has emerged as a cornerstone for constructing the fluorene scaffold. A notable approach involves the domino C–H functionalization of arylaldehydes with dihaloarenes, leveraging bidentate ligands to stabilize palladium intermediates. This method enables direct annulation, forming the fluorene core in a single step with yields exceeding 80%. For instance, the reaction of 2-bromobenzaldehyde with 1,2-dibromobenzene under palladium catalysis produces 9-fluorenone derivatives, which can be reduced to the corresponding fluorene. The use of dimethyl groups at the 9-position is achieved through subsequent alkylation or by employing pre-functionalized substrates.

A complementary strategy involves tandem Suzuki cross-coupling and cyclization. Starting from 2-iodobiphenyl precursors, palladium catalysts mediate sequential C–C bond formation. The oxidative addition of 2-iodobiphenyl to Pd(0) generates a Pd(II) species, which undergoes C–H activation to form a dibenzopalladacyclopentadiene intermediate. This intermediate reacts with methylating agents like CH2Br2, yielding 9,9-dimethylfluorene derivatives in high efficiency. This method’s versatility is highlighted by its compatibility with electron-donating and withdrawing substituents, enabling access to diverse disubstituted fluorenes.

Carbenoid Insertion Approaches in Fluorene Functionalization

Carbenoid insertion reactions provide an alternative route to functionalize fluorenes at specific positions. Rhodium(II) or copper(I) catalysts promote intramolecular aromatic carbenoid insertion of biaryldiazoacetates, yielding 9-acyloxyfluorenes with exceptional regioselectivity. For example, the reaction of methyl 2-(2-bromophenyl)phenyl-diazoacetate under rhodium catalysis undergoes electrophilic aromatic substitution at the para position relative to the bromine substituent, forming the fluorene skeleton. Steric effects from the 9,9-dimethyl groups direct the insertion to the 2-position, ensuring precise control over the substitution pattern.

Dirhodium complexes paired with Xantphos ligands further enhance selectivity in carbenoid-based C–H functionalization. In a multicomponent reaction involving phenols, diazoesters, and allylic carbonates, the para-selective insertion of metal carbenoids into phenolic C–H bonds is achieved. This method avoids competing O–H insertion by utilizing cesium carbonate to deprotonate the phenol, increasing electron density at the para carbon and facilitating carbenoid attack. Subsequent allylation of the intermediate generates fluorene derivatives with all-carbon quaternary centers, demonstrating the method’s utility in complex molecule synthesis.

Tandem Reaction Systems for Disubstituted Fluorene Derivatives

Tandem reactions integrate multiple catalytic steps into a single process, streamlining the synthesis of disubstituted fluorenes. A prominent example involves palladium-catalyzed dual C–C bond formation. Starting with 2-iodobiphenyl and CH2Br2, the reaction proceeds through a dibenzopalladacyclopentadiene intermediate, which undergoes successive oxidative additions and reductive eliminations to install both the 9,9-dimethyl and 2-phenyl groups. This approach eliminates the need for pre-functionalized substrates and operates under mild conditions, achieving yields up to 92%.

Another tandem system combines Suzuki-Miyaura coupling with C(sp3)–H activation. For instance, arylboronic acids and methyl-substituted biphenyls undergo cross-coupling followed by intramolecular C–H cyclization. The palladium catalyst facilitates both steps, with ligands such as 1,10-phenanthroline accelerating the C–H activation phase. This method is particularly effective for synthesizing indenofluorene analogs, expanding the scope of accessible polycyclic structures.

Organic Light-Emitting Diodes (OLEDs)

The compound’s fluorescence properties and tunable electronic structure have positioned it as a promising emitter in blue OLEDs. In a study comparing fluorene derivatives, 9,9-dimethyl-2-phenyl-9H-fluorene demonstrated a photoluminescence quantum yield (PLQY) of 0.93 in solution-phase experiments, with emission maxima between 420–460 nm [10]. When integrated into OLED architectures, devices featuring this compound achieved a luminance of 0.515 cd/A and electroluminescence peaks at 470–480 nm, indicating minimal spectral broadening compared to copolymer analogs [10]. Its stability under electrical excitation is attributed to the steric hindrance provided by the methyl and phenyl groups, which reduce intermolecular quenching [6].

Organic Photovoltaic Cells (OPVs)

In bulk heterojunction OPVs, 9,9-dimethyl-2-phenyl-9H-fluorene has been employed as an electron-donor material due to its high hole mobility ($$1 \times 10^{-3}$$ cm² V⁻¹ s⁻¹) [3]. Its planar structure facilitates π-π stacking with fullerene acceptors, enhancing charge separation efficiency. Devices incorporating this compound achieved a power conversion efficiency (PCE) of 4.2% under AM 1.5G illumination, with a short-circuit current density ($$J_{sc}$$) of 8.7 mA cm⁻² [4]. Comparative studies with thiophene-containing fluorene copolymers revealed that its methyl substituents improve morphological stability in thin-film configurations [4].

Semiconductor Layer Engineering

Thin-Film Transistors (TFTs)

The compound’s semiconductor properties have been leveraged in solution-processed TFTs. A 2025 study demonstrated that spin-coated films of 9,9-dimethyl-2-phenyl-9H-fluorene exhibit a hole mobility of $$1.05 \times 10^{-4}$$ cm² V⁻¹ s⁻¹ and a threshold voltage of -4 V in top-contact geometries [4]. X-ray diffraction (XRD) analysis confirmed a crystalline phase with a d-spacing of 3.8 Å, indicative of tight molecular packing [4]. The table below contrasts its performance with analogous fluorene-based semiconductors:

MaterialHole Mobility (cm² V⁻¹ s⁻¹)Threshold Voltage (V)
9,9-Dimethyl-2-phenyl-9H-fluorene$$1.05 \times 10^{-4}$$-4
Poly(9,9-dioctylfluorene)$$3.2 \times 10^{-5}$$-8
Fluorene-thiophene copolymer$$2.1 \times 10^{-4}$$-6

Charge Transport Mechanisms

Density functional theory (DFT) calculations reveal that the compound’s highest occupied molecular orbital (HOMO) lies at -5.3 eV, aligning favorably with common hole-transport layers like PEDOT:PSS [8]. Its low reorganization energy (0.18 eV) facilitates polaron migration, reducing charge trapping in amorphous films [8]. Time-resolved microwave conductivity (TRMC) measurements further confirmed a charge carrier lifetime of 1.2 ms, surpassing many ladder-type phenylene derivatives [9].

Neutron/Gamma-Ray Scintillation Matrices

Polysiloxane-Based Scintillators

9,9-Dimethyl-2-phenyl-9H-fluorene (PhF) has been incorporated into elastomeric polysiloxane matrices for radiation detection. At 5 wt% doping, PhF-polysiloxane scintillators achieved a light yield 144% of commercial EJ-299-33, with a figure of merit (FoM) of 1.09 for neutron/gamma pulse shape discrimination [6]. The compound’s broad emission spectrum (400–550 nm) overlaps optimally with silicon photomultipliers, enabling efficient photon detection [7].

Comparative Performance Metrics

The table below summarizes key parameters for PhF-polysiloxane scintillators:

ParameterPhF-PolysiloxaneEJ-299-33 (PVT-Based)
Light Yield (%)144100
FoM (450 keVee)1.091.33
Decay Time (ns)12.414.2
Gamma Ray Resolution (%)8.79.2

The shorter decay time of PhF-polysiloxane systems (12.4 ns vs. 14.2 ns) enhances count-rate capabilities in high-flux environments [6]. However, its lower FoM relative to PPO-doped analogs suggests room for optimization in neutron/gamma discrimination [7].

The quantum mechanical understanding of conjugation effects in 9,9-Dimethyl-2-phenyl-9H-fluorene derives from sophisticated computational approaches that model the delocalized π-electron system across the fluorene backbone and its phenyl substituent. Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have proven particularly effective for investigating the electronic structure and conjugation pathways in fluorene derivatives [1] [2].

The conjugation in 9,9-Dimethyl-2-phenyl-9H-fluorene extends through the fluorene core, creating a planar aromatic system where the phenyl substituent at the 2-position participates in extended π-conjugation. Theoretical studies demonstrate that the coplanarity between the fluorene backbone and the phenyl group is crucial for effective conjugation, with dihedral angles ranging from 0.34° to 0.88° depending on the specific substitution pattern [3]. This near-planar configuration facilitates optimal orbital overlap and maximizes the conjugation length.

Quantum mechanical calculations reveal that the highest occupied molecular orbital (HOMO) in fluorene-based systems is typically localized on the fluorene core and extended to include the phenyl substituent through π-conjugation [1] [4]. The molecular orbital analysis shows that the HOMO-LUMO gap in 9,9-Dimethyl-2-phenyl-9H-fluorene derivatives can be tuned through substitution effects, with electron-donating groups increasing HOMO energy levels and electron-withdrawing groups stabilizing the LUMO [5] [6].

The extended conjugation pathway in these systems has been quantified using Natural Bond Orbital analysis, which demonstrates the electron delocalization across the aromatic framework. Time-Dependent Density Functional Theory calculations confirm that the lowest-energy electronic transitions correspond to π→π* excitations involving the entire conjugated system [1] [7]. The conjugation effects are further enhanced by the rigid fluorene framework, which maintains planarity and prevents conformational flexibility that could disrupt orbital overlap.

Quantum mechanical modeling has also revealed the role of the 9,9-dimethyl substitution in maintaining the planar geometry necessary for effective conjugation. The methyl groups at the 9-position provide steric bulk that prevents aggregation while maintaining the electronic conjugation through the aromatic system [8] [3]. This substitution pattern creates an optimal balance between conjugation efficiency and molecular stability.

Density Functional Theory (DFT) Studies on Charge Transport

DFT investigations of charge transport properties in 9,9-Dimethyl-2-phenyl-9H-fluorene have employed advanced computational methodologies to elucidate the fundamental mechanisms governing carrier mobility. The CAM-B3LYP functional has demonstrated superior accuracy for long-range orbital-orbital exchange interactions, making it particularly suitable for charge transport calculations in conjugated systems [4].

Electronic coupling calculations using DFT methods reveal that π-stacked fluorene chains exhibit preferential hole transport over electron transport characteristics [9] [10]. The electronic coupling between adjacent fluorene moieties has been quantified through constrained DFT calculations, with values typically ranging from 50-150 meV for π-stacked arrangements [11]. These coupling strengths are sufficient to support efficient charge transport through the hopping mechanism described by Marcus theory.

The reorganization energy, a critical parameter in charge transport theory, has been systematically calculated for fluorene derivatives using DFT methods. Hole reorganization energies typically range from 80-240 meV depending on the substitution pattern, with electron-donating substituents generally reducing reorganization energies and enhancing charge transport efficiency [12] [13]. For 9,9-Dimethyl-2-phenyl-9H-fluorene systems, the calculated reorganization energies fall within the optimal range for organic semiconductor applications.

DFT studies have revealed that the charge transport mechanism in fluorene-based systems follows the small polaron hopping model at ambient temperatures [14] [15]. The charge carriers form localized polarons that are delocalized over 10-20 molecules on average, creating "flickering" polarons that constantly change their shape and extension under thermal disorder influence [15]. These polarons propagate through short bursts of wave function expansion, leading to spatial displacement and charge mobility.

The frontier molecular orbital distributions calculated through DFT show that both HOMO and LUMO orbitals are delocalized across the fluorene core and phenyl substituent in 9,9-Dimethyl-2-phenyl-9H-fluorene [1] [3]. This delocalization facilitates charge transport by providing multiple pathways for carrier movement. The HOMO-LUMO energy levels have been precisely calculated, with HOMO energies typically around -5.2 to -5.8 eV and LUMO energies around -2.1 to -2.7 eV, depending on the computational level and molecular environment [7] [5].

Advanced DFT calculations incorporating periodic boundary conditions have been employed to model charge transport in solid-state arrangements of fluorene derivatives. These studies reveal that the packing motif significantly influences charge transport properties, with cofacial π-stacking arrangements providing the most efficient charge transport pathways [16] [17]. The calculated charge mobilities range from 10^-5 to 10^-3 cm²V^-1s^-1, consistent with experimental measurements for fluorene-based organic semiconductors.

Exciton Dynamics in π-Extended Systems

The theoretical framework for understanding exciton dynamics in π-extended fluorene systems relies on sophisticated quantum mechanical models that account for the coupling between electronic and nuclear degrees of freedom. Exciton dynamics in these conjugated polymer systems encompass multiple time and length scales, from ultrafast femtosecond intrachain processes to slower picosecond interchain energy transfer events [18] [19] [20].

Time-Dependent DFT calculations have been instrumental in elucidating the nature of excitons in 9,9-Dimethyl-2-phenyl-9H-fluorene systems. The lowest-energy singlet excited states correspond to locally excited (LE) states primarily localized on the fluorene chromophore, with some charge transfer character due to the phenyl substitution [1] [21]. TD-DFT studies using the B3LYP functional predict absorption maxima in the range of 305-320 nm for these systems, corresponding to the primary π→π* transition [22] [23].

The exciton binding energies in fluorene-based systems have been calculated using correlated ab initio methods, revealing values typically in the range of 0.3-0.8 eV. These relatively large binding energies reflect the strong Coulomb interaction between the electron and hole in the organic semiconductor environment [24]. The spatial extent of excitons has been quantified using natural transition orbital analysis, showing that excitons are typically delocalized over 3-5 aromatic rings in extended fluorene systems.

Theoretical investigations of exciton transport mechanisms reveal that energy transfer occurs primarily through the Förster resonance energy transfer (FRET) mechanism for distances greater than 1-2 nm. The Förster radius for fluorene-based systems has been calculated to be approximately 2-3 nm, depending on the specific chromophore structure and environment [25]. For shorter distances, Dexter energy transfer becomes important, with coupling strengths calculated through electronic structure methods.

The role of torsional dynamics in exciton behavior has been elucidated through quantum mechanical calculations combined with molecular dynamics simulations. Torsional relaxation occurs on sub-100 femtosecond timescales in fluorene systems, with the electronic energy being rapidly converted to kinetic energy through nonadiabatic transitions [18]. This ultrafast relaxation leads to exciton localization on chromophore segments and influences the overall photophysical properties.

Exciton-exciton annihilation processes have been modeled using kinetic Monte Carlo simulations based on quantum mechanically derived rate constants. The annihilation radius for fluorene-based systems is typically 2-3 nm, with distance-dependent annihilation probabilities following a steep power-law dependence [25]. These calculations provide insights into the concentration-dependent photophysical behavior observed in fluorene-based devices.

The influence of molecular packing on exciton dynamics has been investigated through periodic DFT calculations and solid-state modeling approaches. H-type aggregation, common in fluorene crystals, leads to significant modification of the exciton properties, including red-shifted absorption spectra and reduced oscillator strengths [26]. The calculated exciton coupling strengths in π-stacked arrangements range from 50-200 meV, sufficient to create delocalized exciton states extending over multiple molecules.

XLogP3

6

Exact Mass

270.140850574 g/mol

Monoisotopic Mass

270.140850574 g/mol

Heavy Atom Count

21

Dates

Last modified: 02-18-2024

Explore Compound Types